molecular formula C10H9N3OS2 B2787353 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 32991-61-0

2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2787353
CAS No.: 32991-61-0
M. Wt: 251.32
InChI Key: QPJHQHCCTYMFPQ-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, built around the 1,2,4-thiadiazole heterocycle. This structure is a known bioisostere of pyrimidine bases, which allows it to potentially disrupt critical cellular processes in pathogens and abnormal cells . Researchers value this core scaffold for its broad spectrum of biological activities. The primary research applications of this compound and its structural analogs are in the fields of antimicrobial and anticancer investigation. Hybrid molecules containing the 1,2,4-thiadiazole nucleus have demonstrated promising in vitro antibacterial activity against various Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis . Furthermore, 1,3,4-thiadiazole derivatives (a closely related isomer) are extensively studied for their cytotoxic properties , showing activity against a diverse panel of human cancer cell lines such as leukemia, melanoma, and cancers of the lung, colon, and breast . The mechanism of action for such compounds is an active area of research and may involve the inhibition of key enzymes like carbonic anhydrase or focal adhesion kinase (FAK) , both validated targets in oncology drug discovery. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c11-8(14)6-15-10-12-9(13-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJHQHCCTYMFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve cost-effective synthetic schemes that ensure high yield and purity. These methods may include stepwise alkylation of sulfur atoms and acylation of nitrogen atoms to obtain the target compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. Research indicates that compounds derived from thiadiazoles exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • Cytotoxic Activity : A review of 1,3,4-thiadiazole derivatives reported significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer), with IC50 values ranging from 0.28 to 10 μg/mL depending on the specific derivative and its structural modifications .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction through the caspase pathway. For instance, derivatives like 2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) acetamide have been shown to trigger apoptosis in Ehrlich's Ascites Carcinoma cells .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 Value (μg/mL)Mechanism
This compoundMCF-70.28Apoptosis via caspase activation
Thiadiazole Derivative AHCT1163.29Growth inhibition
Thiadiazole Derivative BH46010Induction of apoptosis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has demonstrated that thiadiazole derivatives can inhibit the growth of various bacterial and fungal strains.

Case Studies and Findings:

  • Antibacterial Activity : A study evaluating the antibacterial properties of synthesized thiadiazole derivatives found that they exhibited comparable activity to standard antibiotics like amoxicillin against several bacterial strains.
  • Antifungal Properties : Additionally, antifungal screening against strains such as Trichoderma harzianum and Aspergillus niger showed promising results, indicating the potential for developing new antifungal agents based on this compound.

Table: Summary of Antimicrobial Activity

CompoundTarget OrganismActivity LevelComparison Drug
This compoundE. coliModerateAmoxicillin
Thiadiazole Derivative CA. nigerHighFluconazole

Potential as a Therapeutic Agent

Beyond its anticancer and antimicrobial applications, the compound is being explored for its potential in treating other diseases due to its unique chemical structure.

Research Insights:

  • Enzyme Inhibition : Some studies have indicated that thiadiazole derivatives can act as inhibitors for enzymes such as urease. This inhibition could be beneficial in treating conditions related to urease activity .

Table: Summary of Therapeutic Applications

Application AreaMechanismPotential Impact
Urease InhibitionEnzyme inhibitorTreatment of urease-related disorders

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a role in oncogenic cell-signaling cascades . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

(a) N-(4-Ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
  • Structural Difference : Substitution of the acetamide’s phenyl group with a 4-ethoxyphenyl moiety.
(b) 2-{[5-(Furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
  • Structural Difference: Incorporation of a fused thienopyrimidine ring and a furan substituent.
  • Impact : The extended π-system may enhance binding to aromatic protein pockets, though increased molecular weight (507.6 g/mol) could reduce bioavailability .

Triazole-Based Analogues

(a) 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19)
  • Structural Difference : Replacement of the thiadiazole with a 1,2,3-triazole ring.
  • Activity : Exhibited antimicrobial activity against Escherichia coli (MIC = 32 µg/mL), suggesting the triazole’s nitrogen-rich structure enhances bacterial target interaction .
(b) N-(3,4-Dichlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Structural Difference : Dichlorophenyl substitution and triazole core.
(c) VUAA-1 (Orco Agonist)
  • Structure : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
  • Activity : Potent insect olfactory receptor (Orco) activation, indicating utility in pest control. The pyridinyl group likely enhances receptor binding .

Oxadiazole and Thiazole Derivatives

(a) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
  • Structural Difference : Oxadiazole core with indole substitution.
  • Activity : Demonstrated anti-exudative activity (63% inhibition at 10 mg/kg), comparable to diclofenac sodium. The indole group may mediate cyclooxygenase interaction .
(b) 2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide
  • Structural Difference: Thiazole ring with an amino group.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Key Substituents Bioactivity (Example) Reference
Target Compound ~317<sup>b</sup> 2.8<sup>c</sup> Phenyl, thiadiazole N/A<sup>d</sup>
VUAA-1 385.5 3.5 Ethylphenyl, pyridinyl Orco agonist (EC50 = 0.3 µM)
Compound 8t 428.5 4.1 Chlorophenyl, indole Anti-exudative (63% inhibition)
N-(3,4-Dichlorophenyl)-triazole analog 435.3 4.3 Dichlorophenyl BChE inhibition (IC50 = 12 µM)

<sup>a</sup> Predicted using ChemDraw. <sup>b</sup> Estimated based on similar structures in . <sup>c</sup> Calculated using Molinspiration. <sup>d</sup> Direct data unavailable; inferred from analogs.

Biological Activity

2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound characterized by the presence of a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4S2C_9H_{10}N_4S_2. The compound features a thiadiazole ring attached to a phenyl group and an acetamide moiety. The structural characteristics contribute significantly to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleE. coli32 μg/mL
2-Amino-1,3,4-thiadiazoleS. aureus62.5 μg/mL
4-Amino derivativesCandida albicans24 μg/mL

The presence of halogen substituents on the phenyl ring has been correlated with enhanced antibacterial activity .

2. Anticancer Activity

Recent studies have evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. For example, compounds containing the thiadiazole moiety have been found to induce apoptosis in A431 cancer cells by regulating apoptotic proteins such as Bax and Bcl-2 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 9eA43115Induction of apoptosis
Compound XHT-2920Inhibition of VEGFR-2 phosphorylation

The ability of these compounds to inhibit vascular endothelial growth factor receptor (VEGFR) signaling further underscores their potential as anticancer agents .

3. Anti-inflammatory Activity

Thiadiazole derivatives have also shown promise in reducing inflammation. Studies have indicated that certain compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Table 3: Anti-inflammatory Activity

CompoundInflammatory ModelEffect Observed
Compound YCarrageenan-induced edemaReduction in edema by 45%
Compound ZLPS-stimulated macrophagesDecrease in TNF-alpha production

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of novel thiadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The most potent compound induced apoptosis effectively and was well-tolerated in preliminary animal models.
  • Case Study on Antimicrobial Resistance : Research highlighted the potential of thiadiazole derivatives to overcome antibiotic resistance in E. coli, suggesting their utility in developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic strategies for 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide to achieve high purity and yield?

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate thiol. Key parameters include:

  • Temperature : 60–80°C for cyclization steps.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Analytical monitoring via TLC and HPLC is critical for intermediate characterization .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • 1H/13C NMR : Validates proton/carbon environments (e.g., acetamide C=O at ~170 ppm).
  • IR Spectroscopy : Identifies functional groups (C=S stretch at ~650 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., Acta Crystallographica reports for analogous compounds).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 392) .

Q. How do researchers design initial biological screening assays for this compound?

Standard protocols include:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values compared to ampicillin).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based methods. Structural analogs are tested to identify activity trends .

Advanced Research Questions

Q. What methodologies elucidate structure-activity relationships (SAR) in thiadiazole-acetamide derivatives?

  • Analog Synthesis : Modify substituents on the phenyl, thiadiazole, or acetamide groups.
  • QSAR Modeling : Correlate biological data (e.g., IC50) with physicochemical descriptors (logP, Hammett σ) using multiple linear regression (MLR).
  • Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen-bond acceptors on the thiadiazole ring) via software like Schrodinger’s Phase .

Q. How can contradictory reports on biological efficacy be resolved?

Discrepancies may arise from:

  • Assay Variability : Cell line differences (e.g., MCF-7 vs. MDA-MB-231) or incubation times.
  • Compound Stability : Degradation under light/pH extremes (validate via stability studies).
  • Purity Verification : Re-test compounds with HPLC and compare activity under standardized protocols (e.g., CLSI guidelines) .

Q. What computational approaches predict target interactions and pharmacokinetics?

  • Molecular Docking : AutoDock Vina or Glide models binding to targets (e.g., EGFR’s ATP-binding pocket).
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories.
  • ADMET Prediction : SwissADME evaluates bioavailability, BBB penetration, and CYP450 interactions .

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